

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)pyridine

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 2-Chloro-6-(trifluoromethoxy)pyridine |
| Cat. No.: | B568770 |

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This guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of **2-Chloro-6-(trifluoromethoxy)pyridine**. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who utilize fluorinated heterocyclic compounds as key building blocks in synthesis.

Introduction and Strategic Importance

2-Chloro-6-(trifluoromethoxy)pyridine is a halogenated and fluorinated pyridine derivative. The strategic incorporation of a trifluoromethoxy (-OCF₃) group onto the pyridine scaffold imparts a unique combination of properties not achievable with the more common trifluoromethyl (-CF₃) group. The -OCF₃ group is a strong electron-withdrawing moiety, yet it is more lipophilic than a nitro group and is metabolically highly stable. These characteristics make it an invaluable building block in modern medicinal and agricultural chemistry.^[1] Understanding its core physicochemical properties is paramount to leveraging its full potential in designing next-generation molecules with enhanced efficacy, stability, and pharmacokinetic profiles.

Molecular Structure and Identification

The foundational structure of **2-Chloro-6-(trifluoromethoxy)pyridine** consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 6-position with a trifluoromethoxy group. The chlorine atom serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution reactions, while the trifluoromethoxy group profoundly influences the electronic and metabolic properties of the molecule.

Caption: Chemical structure of **2-Chloro-6-(trifluoromethoxy)pyridine**.

Table 1: Chemical Identifiers

| Identifier | Value | Source |
|-------------------|---|---|
| CAS Number | 1221171-70-5 | [2] |
| Molecular Formula | C ₆ H ₃ ClF ₃ NO | [2] [3] |
| Molecular Weight | 197.54 g/mol | [2] |
| IUPAC Name | 2-chloro-6-(trifluoromethoxy)pyridine | [2] |
| InChI Key | GZFNUCAMADABAO-UHFFFAOYSA-N | [2] |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For a molecule like **2-Chloro-6-(trifluoromethoxy)pyridine**, these parameters dictate its solubility, membrane permeability, and reactivity, which are essential considerations in drug and pesticide design.

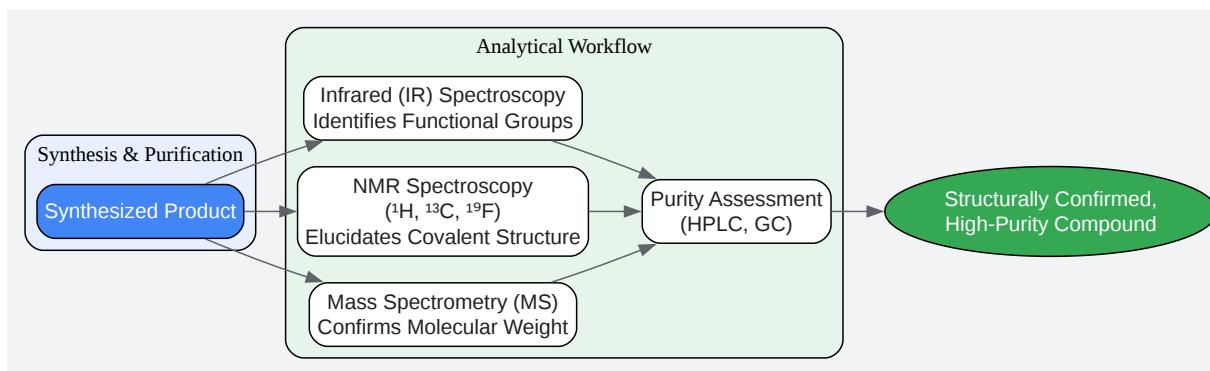
Table 2: Summary of Physicochemical Data

| Property | Value | Significance in R&D | Source |
|---------------|---|---|---------------------|
| Appearance | White to colorless powder/solid | Basic quality control and formulation parameter. | [3] |
| Melting Point | ~33 °C | Defines solid-state handling conditions and purity assessment. | [3] |
| Boiling Point | 78 °C @ 23 mmHg | Important for purification via distillation and assessing volatility. | [3] |
| Solubility | Low in water; soluble in organic solvents | Crucial for selecting appropriate reaction solvents and predicting bioavailability. Poor aqueous solubility is common for highly fluorinated compounds. | [3] |
| XLogP3 | 3.4 | A measure of lipophilicity. A value in this range often correlates with good cell membrane permeability, a key factor in ADME profiling. | [2] |

Spectral and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research.

Spectroscopic techniques provide the necessary evidence for the identity and integrity of **2-Chloro-6-(trifluoromethoxy)pyridine**.



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Caption: Standard analytical workflow for structural confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum is expected to be simple, showing signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the substituents will shift these signals downfield.
 - ¹⁹F NMR: A single, sharp signal is anticipated for the three equivalent fluorine atoms of the trifluoromethoxy group, providing a clear diagnostic marker for the presence of this moiety.
 - ¹³C NMR: Will show six distinct signals for the carbon atoms, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show a molecular ion peak (M⁺) corresponding to the molecular

weight. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak).

- **Infrared (IR) Spectroscopy:** The IR spectrum will display characteristic absorption bands for C-F stretching (typically in the 1100-1300 cm^{-1} region), C-O stretching, and aromatic C-N and C-C vibrations, confirming the presence of the key functional groups.

Reactivity and Synthetic Utility

The chemical behavior of **2-Chloro-6-(trifluoromethoxy)pyridine** is dominated by the electronic properties of its substituents. Both the chlorine atom and the trifluoromethoxy group are strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (S_NAr).

Key Reaction:

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom at the 2-position is an excellent leaving group. The electron-deficient nature of the pyridine ring facilitates attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols) at this position.^[3] This reaction is the cornerstone of its utility as a synthetic intermediate, allowing for the straightforward introduction of diverse functional groups.

Caption: Generalized scheme for Nucleophilic Aromatic Substitution on the title compound.

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is often used as a bioisostere for other groups to enhance metabolic stability and modulate lipophilicity.^[1] The introduction of this moiety can lead to improved pharmacokinetic properties, such as increased oral bioavailability and longer half-life, by blocking sites of metabolic oxidation.

- **Medicinal Chemistry:** Used as a key intermediate for synthesizing compounds targeting a wide range of diseases. Its derivatives have been investigated for potential antimicrobial and anticancer activities.^{[1][3]}
- **Agrochemicals:** The trifluoromethylpyridine scaffold is a well-established feature in many modern pesticides and herbicides.^{[4][5]} The unique properties of the trifluoromethoxy group

can be exploited to develop new active ingredients with improved potency and environmental profiles.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

- Hazard Identification: **2-Chloro-6-(trifluoromethoxy)pyridine** is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[\[2\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[6\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[\[6\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[\[7\]](#)

Experimental Protocol: Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the ADME properties of a drug candidate. The Shake-Flask method is the gold standard for its determination.

Objective: To experimentally determine the LogP value of **2-Chloro-6-(trifluoromethoxy)pyridine**.

Materials:

- **2-Chloro-6-(trifluoromethoxy)pyridine**
- n-Octanol (HPLC grade, pre-saturated with water)
- Deionized water (HPLC grade, pre-saturated with n-octanol)

- Separatory funnels
- Mechanical shaker or vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer or HPLC with UV detector
- Volumetric flasks and pipettes

Methodology:

- Preparation of Saturated Solvents: Mix n-octanol and water in a large vessel and shake vigorously for 24 hours. Allow the layers to separate completely. The top layer is water-saturated octanol, and the bottom layer is octanol-saturated water.
- Standard Curve Generation: Prepare a series of standard solutions of the compound in the octanol phase at known concentrations. Measure the absorbance (or HPLC peak area) for each standard to generate a calibration curve.
- Partitioning Experiment: a. Accurately weigh a small amount of **2-Chloro-6-(trifluoromethoxy)pyridine** and dissolve it in water-saturated n-octanol to create a stock solution of known concentration. b. In a separatory funnel, combine a precise volume of the octanol stock solution with an equal volume of octanol-saturated water. c. Seal the funnel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: a. Let the funnel stand until the layers have clearly separated. b. To ensure complete separation, transfer the mixture to a centrifuge tube and centrifuge for 10-15 minutes.
- Analysis: a. Carefully withdraw a sample from the n-octanol (organic) phase. b. Dilute the sample as necessary with n-octanol. c. Measure the concentration of the compound in the octanol phase ($[\text{Compound}]_{\text{oct}}$) using the previously generated calibration curve.
- Calculation: a. The concentration in the aqueous phase ($[\text{Compound}]_{\text{aq}}$) can be determined by mass balance: $[\text{Initial Concentration in Octanol}] - [\text{Final Concentration in Octanol}]$. b.

Calculate the partition coefficient, P: $P = [\text{Compound}]_{\text{oct}} / [\text{Compound}]_{\text{aq}}$ c. Calculate LogP:

$$\text{LogP} = \log_{10}(P)$$

- Validation: The experiment should be repeated at least three times to ensure the reproducibility of the results.

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